molecular formula C14H12N2O2 B325838 N-(2-methylbenzylidene)-3-nitroaniline

N-(2-methylbenzylidene)-3-nitroaniline

Cat. No.: B325838
M. Wt: 240.26 g/mol
InChI Key: WTKHVMFKGIRZGZ-UHFFFAOYSA-N
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Description

N-(2-Methylbenzylidene)-3-nitroaniline is a Schiff base derived from the condensation of 3-nitroaniline and 2-methylbenzaldehyde. Its structure features a nitro group at the 3-position of the aniline ring and a 2-methyl-substituted benzylidene moiety.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-(2-methylphenyl)-N-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O2/c1-11-5-2-3-6-12(11)10-15-13-7-4-8-14(9-13)16(17)18/h2-10H,1H3

InChI Key

WTKHVMFKGIRZGZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C=NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C=NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Key Structural Parameters of Selected Compounds

Compound Substituent Position Hydrogen Bonding Features Notable Properties
This compound Ortho-methyl Likely N–H⋯O and C–H⋯π interactions Steric hindrance, planar disruption
N-(4-Methylbenzyl)-3-nitroaniline Para-methyl N–H⋯Cl (in salt form) Protonation-induced distortion
N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline Ortho-OH, meta-I, para-NO₂ Five C–H⋯O, I⋯NO₂ interactions Conformational isomerism

Preparation Methods

Procedure:

  • Reactants : 3-Nitroaniline (1.38 g, 10 mmol) and 2-methylbenzaldehyde (1.20 g, 10 mmol) dissolved in 40 mL ethanol.

  • Catalyst : Acetic acid (0.5 mL) or HCl (2 drops).

  • Conditions : Reflux at 80°C for 5–6 hours.

  • Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol, and recrystallize.

Key Data:

ParameterValueSource
Yield78–85%
Reaction Time5–6 hours
Melting Point130–132°C

Characterization :

  • FTIR : C=N stretch at 1606–1623 cm⁻¹.

  • ¹H NMR : Imine proton (HC=N) at δ 8.68–8.80 ppm; aromatic protons at δ 6.51–7.86 ppm.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining high yields.

Procedure:

  • Reactants : 3-Nitroaniline (10 mmol) and 2-methylbenzaldehyde (10 mmol) in ethanol (20 mL).

  • Catalyst : None or acetic acid (0.2 mL).

  • Conditions : Microwave at 300 W, 80°C for 15–20 minutes.

Key Data:

ParameterValueSource
Yield88–92%
Reaction Time15–20 minutes

Advantages :

  • 90% energy reduction compared to conventional reflux.

Solvent-Free Mechanochemical Synthesis

Eco-friendly solvent-free methods employ grinding or ball-milling.

Procedure:

  • Reactants : 3-Nitroaniline (10 mmol) and 2-methylbenzaldehyde (10 mmol).

  • Catalyst : Montmorillonite K10 (0.1 g) or Kinnow peel powder (5 wt%).

  • Conditions : Grind in mortar for 30–45 minutes.

Key Data:

ParameterValueSource
Yield82–89%
Reaction Time30–45 minutes

Characterization :

  • XRD : Crystalline structure with orthorhombic packing (space group P2₁2₁2₁).

Catalytic Methods Using Acidic Ionic Liquids

Protic ionic liquids enhance reaction rates and yields.

Procedure:

  • Reactants : 3-Nitroaniline (10 mmol) and 2-methylbenzaldehyde (10 mmol).

  • Catalyst : [BMIM][HSO₄] (1 mol%).

  • Conditions : Stir at 60°C for 2 hours.

Key Data:

ParameterValueSource
Yield94%
Catalyst Reusability5 cycles

Green Chemistry Approaches

Biocatalysts and renewable solvents align with sustainable practices.

Procedure:

  • Reactants : 3-Nitroaniline (10 mmol) and 2-methylbenzaldehyde (10 mmol).

  • Catalyst : Kinnow peel extract (5 mL) in water.

  • Conditions : Stir at 50°C for 3 hours.

Key Data:

ParameterValueSource
Yield85%
SolventWater

Comparative Analysis of Methods

MethodYield (%)TimeEco-FriendlinessCost Efficiency
Conventional Reflux78–855–6 hoursModerateHigh
Microwave88–9215–20 minHighModerate
Solvent-Free82–8930–45 minHighLow
Ionic Liquid Catalyzed942 hoursModerateHigh
Green Chemistry853 hoursVery HighLow

Challenges and Optimization Strategies

  • Byproduct Formation : Nitro groups may undergo reduction under prolonged heating; strict temperature control is essential.

  • Catalyst Loading : Excess Kinnow peel (>10 wt%) decreases yield due to side reactions.

  • Scale-Up : Microwave methods face energy dispersion issues at industrial scales .

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